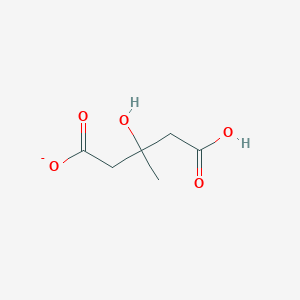
3-Hydroxy-3-methylglutarate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-methylglutarate(1-) is a dicarboxylic acid monoanion resulting from the removal of a proton from one of the carboxylic acid groups of 3-hydroxy-3-methylglutaric acid. It has a role as a human metabolite and a plant metabolite. It derives from a glutarate(1-). It is a conjugate base of a 3-hydroxy-3-methylglutaric acid. It is a conjugate acid of a 3-hydroxy-3-methylglutarate(2-).
Applications De Recherche Scientifique
Metabolic Disorders
3-Hydroxy-3-methylglutarate and HMG-CoA Lyase Deficiency
3-Hydroxy-3-methylglutarate(1-) is primarily studied in relation to 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, a rare metabolic disorder. This deficiency leads to the accumulation of 3-hydroxy-3-methylglutarate, resulting in severe metabolic crises characterized by hypoglycemia, hyperammonemia, and metabolic acidosis. Case studies indicate that dietary management, including protein restriction and supplementation with sodium D,L-3-hydroxybutyrate, has been effective in managing acute episodes and improving long-term outcomes for affected individuals .
Table 1: Management Strategies for HMG-CoA Lyase Deficiency
| Strategy | Description |
|---|---|
| Dietary Management | Low-protein, low-fat diets to reduce substrate accumulation |
| Sodium D,L-3-Hydroxybutyrate | Administered during acute metabolic crises |
| L-Carnitine Supplementation | Used to enhance fatty acid oxidation |
Oxidative Stress Research
Research has shown that 3-hydroxy-3-methylglutarate(1-) can induce oxidative stress in neuronal tissues. In vitro studies demonstrate that this compound promotes lipid peroxidation and protein oxidative damage in rat cerebral cortex samples. The oxidative damage is linked to reduced levels of nonenzymatic antioxidants, suggesting a potential mechanism for brain injury associated with HMG-CoA lyase deficiency .
Table 2: Effects of 3-Hydroxy-3-Methylglutarate on Oxidative Stress
| Parameter | Effect Observed |
|---|---|
| Lipid Peroxidation | Increased levels of thiobarbituric acid-reactive substances |
| Protein Damage | Elevated carbonyl content |
| Antioxidant Levels | Decreased glutathione levels |
Neurodevelopmental Studies
Recent studies have explored the impact of 3-hydroxy-3-methylglutarate(1-) on neurodevelopment. In neonatal animal models, exposure to this compound has been linked to disruptions in brain bioenergetics and mitochondrial dynamics. These findings suggest that the compound may influence neurodevelopmental outcomes through mechanisms involving oxidative stress and energy metabolism .
Case Study: Neurodevelopmental Impact
In a controlled study with neonatal rats, administration of 3-hydroxy-3-methylglutarate resulted in significant impairments in enzymatic antioxidant defenses and bioenergetic dysfunction. These alterations were associated with observable changes in neurodevelopmental reflexes, indicating that early exposure to this compound could have lasting effects on brain health .
Potential Therapeutic Applications
Given its role in metabolic pathways and oxidative stress, there is potential for 3-hydroxy-3-methylglutarate(1-) to be explored as a therapeutic target or biomarker in conditions characterized by mitochondrial dysfunction or metabolic dysregulation. Ongoing research may reveal new insights into its role in diseases such as neurodegenerative disorders or metabolic syndromes.
Propriétés
Formule moléculaire |
C6H9O5- |
|---|---|
Poids moléculaire |
161.13 g/mol |
Nom IUPAC |
3,5-dihydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-1 |
Clé InChI |
NPOAOTPXWNWTSH-UHFFFAOYSA-M |
SMILES |
CC(CC(=O)O)(CC(=O)[O-])O |
SMILES canonique |
CC(CC(=O)O)(CC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















